molecular formula C19H17F3N6O B2688720 N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1021073-03-9

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2688720
CAS RN: 1021073-03-9
M. Wt: 402.381
InChI Key: HVHYUQATEUZKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
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Scientific Research Applications

Antitumoral and Antimicrobial Activities

Heterocyclic compounds, including those with pyridine and pyridazinone moieties, have been investigated for their potential in treating various diseases due to their promising biological activities. For example, phenothiazines and quinoline derivatives have been studied for their antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities result from interactions with biological systems, such as DNA intercalation and membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011; Boča, Jameson, & Linert, 2011).

Sensing and Optoelectronic Materials

Compounds containing pyridine and pyrimidine derivatives have been utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Furthermore, quinazoline and pyrimidine derivatives are of interest for creating novel optoelectronic materials, demonstrating their utility in luminescent elements and photoelectric conversion elements (Jindal & Kaur, 2021; Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Corrosion Inhibition

Quinoline and its derivatives have been explored for their anticorrosive properties. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion. This application is significant in industrial processes, including water treatment and metal processing (Verma, Quraishi, & Ebenso, 2020).

Chemical Synthesis and Drug Development

Derivatives of heterocyclic compounds, including triazines and N-oxides, have been synthesized and evaluated for a wide spectrum of biological activities, potentially serving as leads for the development of new drugs. These compounds exhibit a range of pharmacological activities, making them candidates for future therapeutic applications (Verma, Sinha, & Bansal, 2019; Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)14-6-4-13(5-7-14)18(29)25-12-11-24-16-8-9-17(28-27-16)26-15-3-1-2-10-23-15/h1-10H,11-12H2,(H,24,27)(H,25,29)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHYUQATEUZKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzamide

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